
BPN-15606
概要
説明
BPN-15606 is a potent oral modulator of gamma-secretase, an enzyme complex involved in the production of amyloid-beta peptides. These peptides are implicated in the pathogenesis of Alzheimer’s disease. This compound has shown promise in reducing amyloid-beta levels and plaque formation in preclinical models, making it a potential candidate for Alzheimer’s disease therapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BPN-15606 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography to obtain the final product .
化学反応の分析
Types of Reactions
BPN-15606 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce or replace functional groups on the pyridazin-3-amine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can be used to study the structure-activity relationship and optimize the compound’s pharmacological properties .
科学的研究の応用
Pharmacological Studies
Efficacy in Animal Models:
-
Cognitive Impairment and Amyloid Plaque Load:
- In preclinical studies using PSAPP transgenic mice (a model for AD), BPN-15606 was administered to both pre-plaque (3-month-old) and post-plaque (6-month-old) mice. The results indicated that treatment prior to significant amyloid pathology significantly attenuated cognitive deficits and reduced amyloid plaque load, microgliosis, and astrogliosis .
- A study involving Ts65Dn mice (a model for Down syndrome-related AD) demonstrated that this compound treatment led to significant reductions in Aβ40 and Aβ42 levels in the cortex and hippocampus without affecting full-length APP or its C-terminal fragments .
- Dose-Dependent Effects:
Toxicology and Safety Profile
The safety profile of this compound has been assessed through various toxicological studies. Notably:
- Initial investigations indicated a no-observed-adverse-effect level (NOAEL) of 30 mg/kg after single doses in cynomolgus macaques, with emesis noted at higher doses .
- Following an Ames test indicating potential mutagenicity, additional genetic toxicity assays were mandated by the FDA to ensure safety before clinical trials could proceed .
Comprehensive Data Table
The following table summarizes key pharmacological properties and findings related to this compound:
Parameter | Value/Observation |
---|---|
Chemical Structure | Pyridazine-derived γ-secretase modulator |
Target Peptides | Reduces Aβ42; promotes Aβ38/Aβ37 production |
Effective Dose Range | 5-10 mg/kg in animal models |
Efficacy in Cognitive Tests | Significant improvement in memory tasks in treated mice |
Safety Profile | NOAEL: 30 mg/kg; further testing required post-Ames test |
Toxicity Studies | GLP-compliant studies ongoing; focus on genetic toxicity |
Case Studies
- Alzheimer's Disease Model:
- Down Syndrome Model:
作用機序
BPN-15606 exerts its effects by modulating the activity of gamma-secretase, an enzyme complex responsible for the cleavage of amyloid precursor protein into amyloid-beta peptides. By selectively reducing the production of amyloid-beta 42 and amyloid-beta 40 peptides while increasing the production of shorter amyloid-beta peptides, this compound helps to reduce amyloid plaque formation in the brain. This modulation occurs without inhibiting the proteolysis of other gamma-secretase substrates, such as Notch .
類似化合物との比較
Similar Compounds
Semagacestat: A gamma-secretase inhibitor that reduces amyloid-beta production but has significant side effects.
Avagacestat: Another gamma-secretase inhibitor with a different safety profile.
Begacestat: A gamma-secretase modulator with similar properties to BPN-15606 but different pharmacokinetics.
Uniqueness of this compound
This compound is unique in its ability to selectively modulate gamma-secretase activity, reducing amyloid-beta 42 and amyloid-beta 40 production while increasing shorter amyloid-beta peptides. This selective modulation helps to minimize side effects associated with gamma-secretase inhibition, making this compound a promising candidate for Alzheimer’s disease therapy .
特性
CAS番号 |
1914989-49-3 |
---|---|
分子式 |
C23H23FN6O |
分子量 |
418.48 |
IUPAC名 |
(S)-[1-(4-Fluoro-phenyl)-ethyl]-{6-[6-methoxy-5-(4-methyl-imidazol-1-yl)-pyridin-2-yl]-4-methyl-pyridazin-3-yl}-amine |
InChI |
InChI=1S/C23H23FN6O/c1-14-11-20(28-29-22(14)26-16(3)17-5-7-18(24)8-6-17)19-9-10-21(23(27-19)31-4)30-12-15(2)25-13-30/h5-13,16H,1-4H3,(H,26,29)/t16-/m0/s1 |
InChIキー |
JZCREVMHGYOLRL-INIZCTEOSA-N |
SMILES |
CC1=CC(C2=NC(OC)=C(N3C=C(C)N=C3)C=C2)=NN=C1N[C@H](C4=CC=C(F)C=C4)C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
BPN-15606; BPN15606; BPN 15606 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。